Antimicrobial Efficacy: Potassium vs. Sodium vs. Calcium Lactate in Meat Preservation
In a controlled pork liver sausage study (55% moisture, 2% NaCl) evaluating antilisterial activity of lactate salts, quantitative differences in microbial suppression were observed at multiple concentrations and temperatures [1]. At 5°C refrigerated storage over 50 days, 3% potassium lactate reduced Listeria monocytogenes populations by -0.67 log CFU/g relative to initial inoculum, compared with +0.88 log CFU/g growth for sodium lactate and -1.49 log CFU/g reduction for calcium lactate; control samples increased by 4.5 log cycles [1]. At 20°C with 4% lactate salts, changes in log CFU/g were: sodium lactate +1.4, potassium lactate +1.35, and calcium lactate -1.33 [1]. This demonstrates that potassium lactate provides intermediate antimicrobial efficacy—superior to sodium lactate in refrigerated conditions, though less potent than calcium lactate.
| Evidence Dimension | Change in log CFU/g of Listeria monocytogenes (refrigerated storage) |
|---|---|
| Target Compound Data | -0.67 log CFU/g (3% potassium lactate, 5°C, 50 days) |
| Comparator Or Baseline | Sodium lactate: +0.88 log CFU/g; Calcium lactate: -1.49 log CFU/g; Control (no lactate): +4.5 log cycles |
| Quantified Difference | Potassium lactate reduced growth by 1.55 log cycles versus sodium lactate under refrigeration |
| Conditions | Pork liver sausage (55% moisture, 2% NaCl), inoculated with L. monocytogenes strain Scott A at 10⁴–10⁵ cells/g, 5°C storage for 50 days |
Why This Matters
For procurement decisions in processed meat manufacturing, potassium lactate offers a verifiable antimicrobial advantage over sodium lactate under refrigerated storage conditions while providing a sodium-reduced formulation option.
- [1] Weaver RA, Shelef LA. Antilisterial activity of sodium, potassium or calcium lactate in pork liver sausage. Journal of Food Safety. 1993;13(2):133-146. DOI: 10.1111/j.1745-4565.1993.tb00101.x View Source
